2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide is an organic compound with a complex structure that includes a chlorophenoxy group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenol with propionyl chloride to form 3-chlorophenoxypropionyl chloride. This intermediate is then reacted with 4-aminobenzylsulfonamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing bacterial growth. The chlorophenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A compound with similar structural features but different functional groups.
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Another compound with a chlorophenoxy group, used in fungicidal applications.
Uniqueness
2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide is unique due to the presence of both the chlorophenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H17ClN2O4S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(23-14-4-2-3-13(17)9-14)16(20)19-10-12-5-7-15(8-6-12)24(18,21)22/h2-9,11H,10H2,1H3,(H,19,20)(H2,18,21,22) |
InChI Key |
GYTACEPINJKYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC(=CC=C2)Cl |
solubility |
53.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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